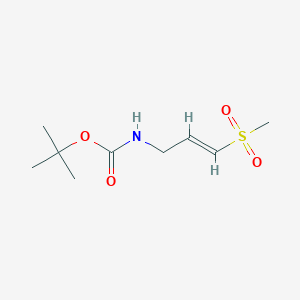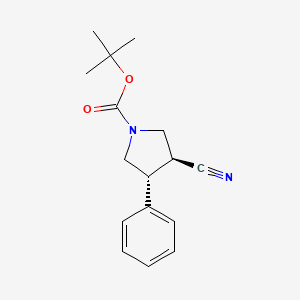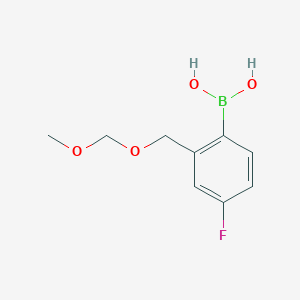
(4-Fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acid is an organoboron compound with the molecular formula C8H10BFO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluoro group and a methoxymethoxy group. This compound is used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential in organic synthesis for forming carbon-carbon bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acid typically involves the reaction of 4-fluoro-2-bromomethylphenol with methoxymethyl chloride to form the methoxymethoxy derivative. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the process is tolerant of various functional groups .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Conditions: Mild temperatures (50-100°C), aqueous or organic solvents (e.g., ethanol, toluene), inert atmosphere (e.g., nitrogen or argon).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds through Suzuki-Miyaura coupling makes it a valuable reagent in organic synthesis .
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize bioactive molecules and potential drug candidates. The biaryl structures formed from its reactions are often found in pharmaceuticals, making it an essential tool in drug discovery and development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in forming stable carbon-carbon bonds is crucial for creating durable and high-performance materials .
Mecanismo De Acción
The mechanism of action of (4-Fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium complex. This process forms a palladium-aryl intermediate, which then undergoes reductive elimination to form the desired biaryl product. The fluoro and methoxymethoxy groups on the phenyl ring influence the reactivity and selectivity of the coupling reaction .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group and two hydroxyl groups attached to boron.
4-Fluorophenylboronic acid: Similar to (4-Fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acid but lacks the methoxymethoxy group.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a methoxymethoxy group.
Uniqueness
This compound is unique due to the presence of both fluoro and methoxymethoxy groups on the phenyl ring. These substituents enhance its reactivity and selectivity in Suzuki-Miyaura coupling reactions, making it a valuable reagent in organic synthesis .
Propiedades
Número CAS |
943310-56-3 |
|---|---|
Fórmula molecular |
C9H12BFO4 |
Peso molecular |
214.00 g/mol |
Nombre IUPAC |
[4-fluoro-2-(methoxymethoxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO4/c1-14-6-15-5-7-4-8(11)2-3-9(7)10(12)13/h2-4,12-13H,5-6H2,1H3 |
Clave InChI |
YZAXIMTYSNWKRC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)F)COCOC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]Triazolo[4,3-a]pyridin-5-amine](/img/structure/B13455977.png)
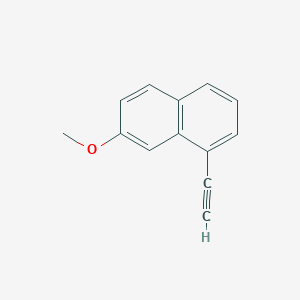
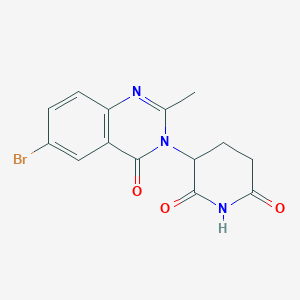
![[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid](/img/structure/B13456000.png)
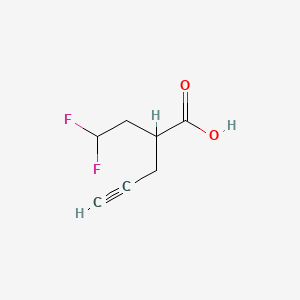
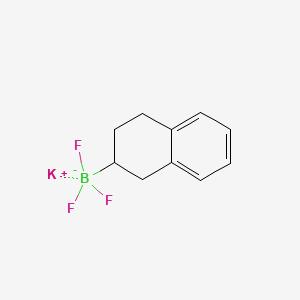
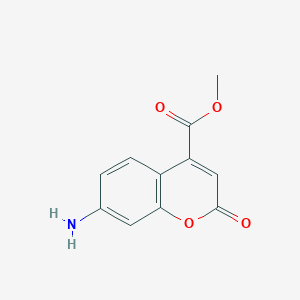
![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13456018.png)
![Tert-butyl2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyrrolidine-1-carboxylate](/img/structure/B13456031.png)
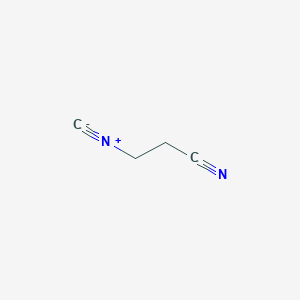
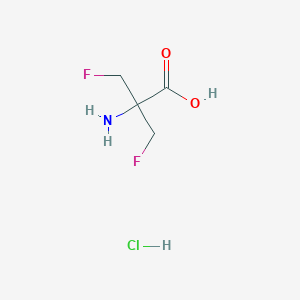
![[1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13456049.png)
